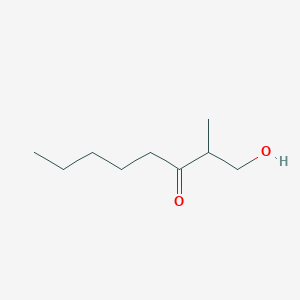![molecular formula C17H22N2 B14235290 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)- CAS No. 627519-04-4](/img/structure/B14235290.png)
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- is an organic compound with the molecular formula C17H22N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by benzyl and 4-methylbenzyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- typically involves the reaction of ethylenediamine with benzyl chloride and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl and 4-methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential use in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N-(phenylmethyl)-: A similar compound where only one hydrogen atom on the nitrogen is replaced by a benzyl group.
1,2-Ethanediamine, N-methyl-: A derivative where one hydrogen atom on the nitrogen is replaced by a methyl group.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: A compound where both hydrogen atoms on the nitrogen are replaced by benzyl groups.
Uniqueness
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- is unique due to the presence of both benzyl and 4-methylbenzyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
627519-04-4 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-benzyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15-7-9-17(10-8-15)14-19-12-11-18-13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 |
InChI Key |
YSCGRFIKSDUJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


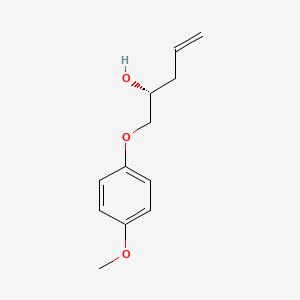
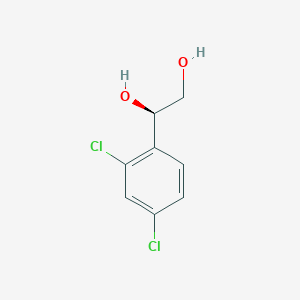
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)
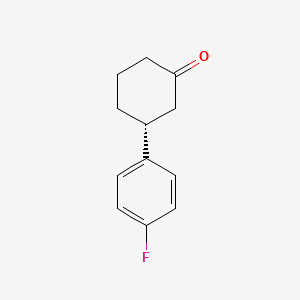
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
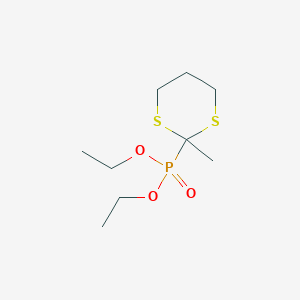
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
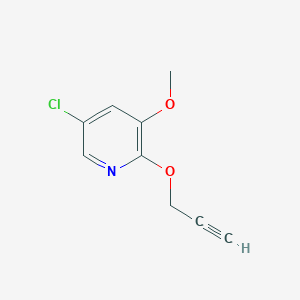
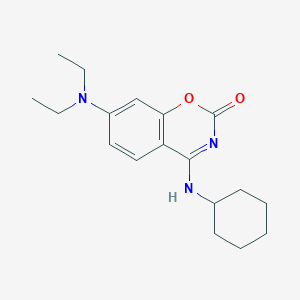
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
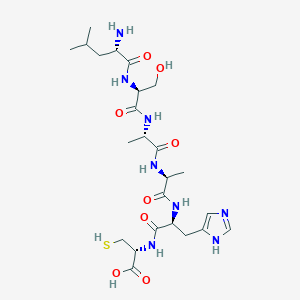

![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
